molecular formula C12H16N2O5 B14367935 Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 92848-50-5

Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B14367935
CAS No.: 92848-50-5
M. Wt: 268.27 g/mol
InChI Key: GGIMBLJCWPQVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate is a complex organic compound belonging to the bicyclo[3.1.0]hexane family. This compound is characterized by its unique bicyclic structure, which includes an azabicyclohexane core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hexanes, including Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate, can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for synthesizing a broad range of cyclopropene and cyclopropylaniline derivatives.

Industrial Production Methods

Industrial production of this compound typically involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method allows for the efficient synthesis of the compound on a gram scale, with a total yield of 28%. The process involves several steps, including the reaction of bromoacetyl bromide with 3-methyl-2-butenol, followed by an alkaline reaction in anhydrous THF to form alpha-diazoacetate, which is then subjected to intramolecular cyclopropanation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds.

Scientific Research Applications

Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a valuable building block in organic synthesis due to its unique bicyclic structure.

    Biology: The compound is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific functional groups and the presence of a methylcarbamoyl moiety. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

92848-50-5

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 3,6,6-trimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C12H16N2O5/c1-10(2)11(6(15)13-3)7(16)14(4)8(17)12(10,11)9(18)19-5/h1-5H3,(H,13,15)

InChI Key

GGIMBLJCWPQVHH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C1(C(=O)N(C2=O)C)C(=O)OC)C(=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.